molecular formula C20H26ClN3O2 B13654394 N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride

N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride

Cat. No.: B13654394
M. Wt: 375.9 g/mol
InChI Key: HYYOSYBVIUYRDC-UHFFFAOYSA-N
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Description

2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride is a chemical compound with the molecular formula C20H26ClN3O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes two acetamide groups linked by an azanediyl bridge, and it is often used as a reference material in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride typically involves the reaction of N-(2-ethylphenyl)acetamide with an azanediyl compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.

    Biology: Employed in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and used in the development of new pharmaceutical formulations.

    Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride can be compared with other similar compounds, such as:

    Lidocaine: A local anesthetic with a similar structure but different pharmacological properties.

    Prilocaine: Another local anesthetic with a similar mechanism of action but different potency and duration of effect.

    Bupivacaine: A long-acting local anesthetic with a different chemical structure but similar therapeutic applications.

The uniqueness of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride lies in its specific chemical structure and its applications as a reference material in analytical chemistry.

Properties

Molecular Formula

C20H26ClN3O2

Molecular Weight

375.9 g/mol

IUPAC Name

2-[[2-(2-ethylanilino)-2-oxoethyl]amino]-N-(2-ethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C20H25N3O2.ClH/c1-3-15-9-5-7-11-17(15)22-19(24)13-21-14-20(25)23-18-12-8-6-10-16(18)4-2;/h5-12,21H,3-4,13-14H2,1-2H3,(H,22,24)(H,23,25);1H

InChI Key

HYYOSYBVIUYRDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNCC(=O)NC2=CC=CC=C2CC.Cl

Origin of Product

United States

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